[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate
Description
[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate is a synthetic organic compound featuring a hybrid structure combining a cycloheptyl cyanamide group, an oxoethyl linker, and a propanoyl ester substituted with an (E)-cinnamoyl (3-phenylprop-2-enoyl) moiety. The (E)-configuration of the cinnamoyl group may influence stereoselective interactions with enzymes or receptors .
Properties
IUPAC Name |
[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c23-17-22(13-6-1-2-7-14-22)25-20(27)16-29-21(28)12-15-24-19(26)11-10-18-8-4-3-5-9-18/h3-5,8-11H,1-2,6-7,12-16H2,(H,24,26)(H,25,27)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHSKGMDMIBKHE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC(=O)CCNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC(=O)CCNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate, a complex organic molecule, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the following components:
- Cyanocycloheptyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Amino acid moiety : Suggests possible roles in protein synthesis or modulation.
- Cinnamamide derivative : Associated with various pharmacological activities, particularly in the central nervous system.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including:
- Enzymatic inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor modulation : It could interact with receptors such as the P2X7 receptor, which plays a role in pain and inflammation pathways .
Pharmacological Effects
-
Anticonvulsant Activity :
- Similar compounds have demonstrated significant anticonvulsant effects in preclinical models. For instance, derivatives of cinnamamide have shown efficacy in reducing seizure frequency in various animal models, including maximal electroshock and kindling models .
- The compound's structural features suggest it could exhibit similar properties, warranting further investigation.
-
Cytotoxicity and Safety Profile :
- Preliminary studies on related compounds indicate low cytotoxicity at therapeutic concentrations (up to 100 µM), suggesting a favorable safety profile for further development .
- The Ames test has been utilized to assess mutagenicity, showing that certain derivatives do not pose significant genetic risks .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives documented in the literature. Below is a comparative analysis based on molecular features, physicochemical properties, and bioactivity:
Key Observations:
Cycloheptyl vs. Smaller Rings : The target compound’s cycloheptyl cyanamide group distinguishes it from analogs with smaller rings (e.g., cyclohexenyl or thiophene ). This larger ring may enhance lipophilicity and metabolic stability but reduce aqueous solubility.
(E)-Cinnamoyl Group : The (E)-configuration of the cinnamoyl moiety likely improves binding affinity compared to (Z)-isomers, as seen in studies on similar α,β-unsaturated carbonyl systems .
Research Findings and Limitations
- Synthetic Challenges : The cycloheptyl cyanamide group may introduce steric hindrance during synthesis, requiring optimized coupling conditions (e.g., HATU/DIPEA) compared to simpler analogs .
- Spectroscopic Data : NMR and HRMS profiles for the target compound would align with analogs (e.g., δ 1.5–2.5 ppm for cycloheptyl protons; ESI-HRMS [M+H]+ ~424.2 m/z) .
- Biological Data Gap: No direct studies on the target compound’s activity are available in the provided evidence. Its efficacy must be inferred from structural analogs, such as the antifungal indole derivative or cinnamoyl-based inhibitors.
Q & A
Q. What synthetic methodologies are recommended for the preparation of [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Acylation : React 1-cyanocycloheptylamine with a chloroacetyl chloride derivative to form the 2-oxoethyl intermediate.
Esterification : Couple the intermediate with 3-aminopropanoic acid activated via carbodiimide (e.g., EDC/HOBt).
Conjugation : Introduce the (E)-3-phenylprop-2-enoyl group using a Michael addition or coupling under Schlenk conditions.
Purification involves column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water .
Q. How can spectroscopic techniques be employed to characterize the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the cycloheptyl cyanide moiety (δ ~1.5–2.5 ppm for cycloheptyl protons) and the α,β-unsaturated enamide (δ ~6.5–7.5 ppm for vinyl protons).
- FT-IR : Identify characteristic peaks: C≡N stretch (~2240 cm), amide C=O (~1680 cm), and ester C=O (~1720 cm).
- X-ray Crystallography : Resolve stereochemistry and confirm the (E)-configuration of the propenoyl group (if single crystals are obtained) .
Q. What experimental protocols assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC-UV at 254 nm.
- Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor photodegradation products.
- Hydrolytic Stability : Test in buffers (pH 1.2, 4.5, 7.4) at 37°C. Quantify hydrolyzed fragments using LC-MS .
Advanced Research Questions
Q. How to design a robust experimental framework to evaluate the compound’s bioactivity in cellular models?
- Methodological Answer :
- In Vitro Assays :
- Use a randomized block design with triplicate wells for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
- Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
- Dose-Response Analysis : Apply logarithmic concentrations (1 nM–100 μM) and calculate IC values using nonlinear regression (e.g., GraphPad Prism).
- Statistical Validation : Perform ANOVA with post-hoc Tukey tests to compare treatment groups .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t), bioavailability (F%), and tissue distribution in rodent models.
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Compare metabolite activity via in vitro assays.
- Mechanistic Studies : Apply transcriptomics (RNA-seq) to identify off-target pathways in vivo that may counteract in vitro effects .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., kinase domains). Validate with co-crystallized ligands (PDB IDs: 1ATP, 2SRC).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes.
- QSAR Modeling : Develop regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity .
Data Analysis and Interpretation
Q. How to address discrepancies in degradation kinetics observed across different pH conditions?
- Methodological Answer :
- Kinetic Modeling : Fit degradation data to first-order or Weibull models (e.g., ). Compare rate constants (k) and half-lives.
- Activation Energy : Calculate via the Arrhenius equation using data from thermal stability studies.
- pH-Rate Profiling : Plot log(k) vs. pH to identify acid/base-catalyzed degradation pathways .
Environmental and Mechanistic Studies
Q. What methodologies evaluate the compound’s environmental fate and ecological risks?
- Methodological Answer :
- Biodegradation : Use OECD 301D tests with activated sludge to measure % mineralization over 28 days.
- Ecotoxicology : Assess acute toxicity in Daphnia magna (48-hour EC) and algal growth inhibition (72-hour IC).
- Bioaccumulation : Calculate bioconcentration factors (BCF) in fish models (e.g., zebrafish) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
